molecular formula C25H17F6N5O B1667274 Nrc-AN-019 CAS No. 879507-25-2

Nrc-AN-019

Cat. No.: B1667274
CAS No.: 879507-25-2
M. Wt: 517.4 g/mol
InChI Key: LCPGCGAJBOWMIP-UHFFFAOYSA-N
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Description

Nrc-AN-019 is a phenyl amino pyrimidine derivative that has shown promise as a therapeutic agent for imatinib mesylate-resistant chronic myeloid leukemia. This compound has been designed to overcome resistance to imatinib mesylate, a first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .

Scientific Research Applications

Nrc-AN-019 has several scientific research applications, including:

Preparation Methods

The synthesis of Nrc-AN-019 involves the preparation of phenyl amino pyrimidine derivatives. The synthetic route includes the reaction of appropriate starting materials under specific conditions to yield the desired compound. Detailed synthetic routes and reaction conditions are described in the literature . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and efficacy.

Chemical Reactions Analysis

Nrc-AN-019 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Nrc-AN-019 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemia cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Nrc-AN-019 is compared with other similar compounds, such as:

This compound is unique in its ability to overcome resistance to imatinib mesylate, making it a promising therapeutic agent for patients with imatinib-resistant chronic myeloid leukemia .

Properties

CAS No.

879507-25-2

Molecular Formula

C25H17F6N5O

Molecular Weight

517.4 g/mol

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36)

InChI Key

LCPGCGAJBOWMIP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4

Appearance

Solid powder

879507-25-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AN-019;  NRC-019;  NRC-AN-019;  NRC;  AN;  019;  AN019;  NRC019;  NRCAN019;  AN 019;  NRC 019;  NRC AN 019; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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